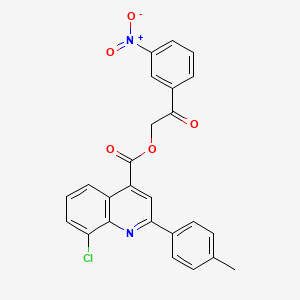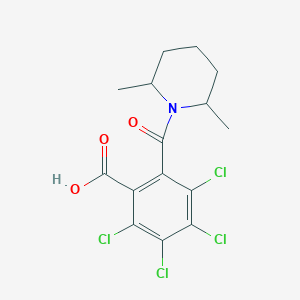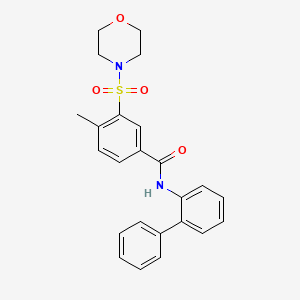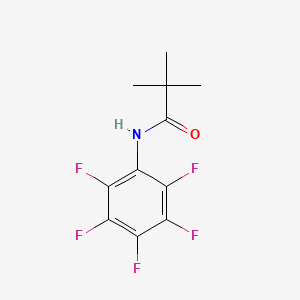
4,4'-Pyridazine-3,6-diylbis(1,1-dimethylpiperazin-1-ium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the piperazine rings: The piperazine moieties can be introduced via nucleophilic substitution reactions, where the pyridazine core is reacted with 4,4-dimethylpiperazine under controlled conditions.
Quaternization: The final step involves the quaternization of the piperazine nitrogen atoms to form the desired cationic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its potential effects on the central nervous system.
Mécanisme D'action
The mechanism of action of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperazine rings may facilitate binding to specific sites, while the pyridazine moiety could play a role in the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4-dimethylpiperazin-1-yl)pyridazine
- 1,1-dimethylpiperazine
- 4-(pyridazin-3-yl)piperazine
Uniqueness
The uniqueness of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” lies in its dual piperazine and pyridazine structure, which may confer distinct biological and chemical properties compared to its analogs
Propriétés
Formule moléculaire |
C16H30N6+2 |
|---|---|
Poids moléculaire |
306.45 g/mol |
Nom IUPAC |
3,6-bis(4,4-dimethylpiperazin-4-ium-1-yl)pyridazine |
InChI |
InChI=1S/C16H30N6/c1-21(2)11-7-19(8-12-21)15-5-6-16(18-17-15)20-9-13-22(3,4)14-10-20/h5-6H,7-14H2,1-4H3/q+2 |
Clé InChI |
IQFVBNKZDSFCJF-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCN(CC1)C2=NN=C(C=C2)N3CC[N+](CC3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)

![N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12468491.png)
![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)

![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12468522.png)
![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)

![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)


![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
